O-(4-phenoxybutyl)hydroxylamine
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Overview
Description
O-(4-phenoxybutyl)hydroxylamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-phenoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-phenoxybutyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of hydroxylamine with 4-phenoxybutyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxylamine acting as a nucleophile and attacking the electrophilic carbon in the 4-phenoxybutyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of electrodialysis coupled with oxime hydrolysis has been explored for the preparation of hydroxylamine derivatives .
Chemical Reactions Analysis
Types of Reactions
O-(4-phenoxybutyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oximes or nitrones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with this compound under basic conditions
Major Products Formed
Oxidation: Oximes and nitrones.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydroxylamine derivatives
Scientific Research Applications
O-(4-phenoxybutyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of nitrogen-containing compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of O-(4-phenoxybutyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical transformations. In biological systems, it can interact with metal ions and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrophenylhydroxylamine (DPH)
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(4-phenoxybutyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. Its phenoxybutyl group provides additional steric and electronic effects, influencing its behavior in chemical reactions .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
O-(4-phenoxybutyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO2/c11-13-9-5-4-8-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2 |
InChI Key |
RXAJLUDOZWAUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCON |
Origin of Product |
United States |
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